molecular formula C15H19N5O3 B2685694 1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876674-37-2

1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2685694
CAS No.: 876674-37-2
M. Wt: 317.349
InChI Key: NBGNUBRVDRUSEG-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The tetrahydrofuran-2-yl)methyl group suggests the presence of a tetrahydrofuran ring, which is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring system and the tetrahydrofuran ring. These ring systems can participate in a variety of interactions, including hydrogen bonding and pi-stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by factors such as its overall size, the nature of its functional groups, and its degree of solubility in water and organic solvents .

Scientific Research Applications

Synthesis and Biological Evaluation in Antidepressant Agents

Research indicates the potential of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in synthesizing antidepressant agents. These derivatives show affinity for serotonin receptors and inhibitor activity for phosphodiesterase, suggesting their role in developing treatments for depression and anxiety (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity

Further exploration of the compound includes the synthesis of imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. These analogs showed promise in hydrolytic ring-opening reactions and potential for antiviral and antihypertensive activity (Coburn & Taylor, 1982).

Synthesis of Purine Derivatives

Research in 1998 focused on the synthesis of various alkyl- or phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which are important for understanding the chemical properties and reactions of purine derivatives (Simo, Rybár, & Alföldi, 1998).

Development of A3 Adenosine Receptor Antagonists

A study in 2005 synthesized and evaluated new purine derivatives as potent and selective antagonists for A3 adenosine receptors. This research is crucial for developing drugs targeting adenosine receptors, potentially useful in various therapeutic areas (Baraldi et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many purine derivatives act by interacting with enzymes or receptors that recognize the purine structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to make definitive statements .

Future Directions

Future research on this compound could involve elucidating its synthesis, studying its reactivity, determining its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-8-9(2)20-11-12(18(3)15(22)17-13(11)21)16-14(20)19(8)7-10-5-4-6-23-10/h10H,4-7H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGNUBRVDRUSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4CCCO4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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